molecular formula C26H45NO18 B13444366 (2R,3R,4S,5S,6R)-2-[(1R,2R,3S,4S,6R)-4-[[(1S,4R,5R,6S)-5,6-dihydroxy-3-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-yl]amino]-2,3-dihydroxy-6-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 1221158-40-2

(2R,3R,4S,5S,6R)-2-[(1R,2R,3S,4S,6R)-4-[[(1S,4R,5R,6S)-5,6-dihydroxy-3-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-yl]amino]-2,3-dihydroxy-6-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B13444366
CAS No.: 1221158-40-2
M. Wt: 659.6 g/mol
InChI Key: BAMUIMOYKPLBDW-LCCHZKSHSA-N
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Description

The compound “(2R,3R,4S,5S,6R)-2-[(1R,2R,3S,4S,6R)-4-[[(1S,4R,5R,6S)-5,6-dihydroxy-3-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-yl]amino]-2,3-dihydroxy-6-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol” is a complex organic molecule characterized by multiple hydroxyl groups and a cyclohexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including protection and deprotection of hydroxyl groups, formation of glycosidic bonds, and selective functional group transformations. Common reagents used in these reactions include protecting groups like TBDMS (tert-butyldimethylsilyl) and reagents for glycosylation such as trichloroacetimidates.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize the number of steps. Techniques like flow chemistry and automated synthesis can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Reagents like TsCl (Tosyl chloride) for converting hydroxyl groups to tosylates, followed by nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple hydroxyl groups allow for hydrogen bonding and other interactions that can modulate the activity of these targets. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **(2R,3R,4S,5S,6R)-2-[(1R,2R,3S,4S,6R)-4-[[(1S,4R,5R,6S)-5,6-dihydroxy-3-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-yl]amino]-2,3-dihydroxy-6-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol analogs.
  • Other polyhydroxylated cyclohexane derivatives: .

Uniqueness

This compound is unique due to its specific stereochemistry and the arrangement of hydroxyl groups, which confer distinct chemical and biological properties. Its ability to form multiple hydrogen bonds and interact with various molecular targets makes it a valuable compound for research and industrial applications.

Properties

CAS No.

1221158-40-2

Molecular Formula

C26H45NO18

Molecular Weight

659.6 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(1R,2R,3S,4S,6R)-4-[[(1S,4R,5R,6S)-5,6-dihydroxy-3-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-yl]amino]-2,3-dihydroxy-6-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C26H45NO18/c28-3-7-1-9(13(32)19(38)23(7)44-25-21(40)17(36)15(34)11(5-30)42-25)27-10-2-8(4-29)24(20(39)14(10)33)45-26-22(41)18(37)16(35)12(6-31)43-26/h1,8-41H,2-6H2/t8-,9+,10+,11-,12-,13+,14+,15-,16-,17+,18+,19-,20-,21-,22-,23-,24-,25-,26+/m1/s1

InChI Key

BAMUIMOYKPLBDW-LCCHZKSHSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@H]1N[C@H]2C=C([C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)CO

Canonical SMILES

C1C(C(C(C(C1NC2C=C(C(C(C2O)O)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)CO

Origin of Product

United States

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